Lasofoxifene 2-Oxide

Analytical Chemistry Pharmaceutical Impurity Profiling Mass Spectrometry

Lasofoxifene 2-Oxide (CAS 366017-88-1) is the fully characterized pyrrolidine N-oxide impurity and metabolite reference standard for lasofoxifene analytical testing and regulatory submissions. • Regulatory Compliance: Exact CAS identity matches ICH Q3A/Q3B impurity thresholds; substituting unqualified alternatives invalidates method specificity and ANDA/DMF traceability. • Multi-Application: Validated for LC-MS/MS bioanalysis, HPLC-UV QC release, and oxidative forced degradation studies. • Supply: Comprehensive COA provided; available for immediate global dispatch.

Molecular Formula C28H29NO3
Molecular Weight 427.5 g/mol
CAS No. 366017-88-1
Cat. No. B133209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasofoxifene 2-Oxide
CAS366017-88-1
Synonyms1-[2-[4-[(1R,2S)-1,2,3,4-Tetrahydro-6-hydroxy-2-phenyl-1-naphthalenyl]phenoxy]ethyl]-2-pyrrolidinone; 
Molecular FormulaC28H29NO3
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5
InChIInChI=1S/C28H29NO3/c30-23-11-15-26-22(19-23)10-14-25(20-5-2-1-3-6-20)28(26)21-8-12-24(13-9-21)32-18-17-29-16-4-7-27(29)31/h1-3,5-6,8-9,11-13,15,19,25,28,30H,4,7,10,14,16-18H2/t25-,28+/m1/s1
InChIKeyYBFAWBLHDMBREC-NAKRPHOHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lasofoxifene 2-Oxide Reference Standard Overview


Lasofoxifene 2-Oxide (CAS 366017-88-1, molecular formula C28H29NO3, molecular weight 427.5 g/mol) is the pyrrolidine N-oxide metabolite of the third-generation selective estrogen receptor modulator (SERM) lasofoxifene . The compound features a pyrrolidin-2-one (lactam) moiety formed via oxidation of the pyrrolidine ring of the parent drug [1]. It is not a therapeutic agent but serves as a fully characterized reference standard—either as a defined pharmaceutical impurity or as a metabolite marker—used for analytical method development, method validation, and quality control in lasofoxifene drug substance and drug product testing .

1 Authenticated impurity standard for lasofoxifene drug substance and product testing
2 Supports ANDA / DMF method validation and ICH Q3A/Q3B compliance
3 Characterized by pyrrolidine N-oxide identity for unambiguous chromatographic resolution

Why Lasofoxifene 2-Oxide Is Irreplaceable


Procurement of a lasofoxifene-related reference standard is not interchangeable among the various known impurities, metabolites, or degradation products. Lasofoxifene 2-Oxide represents a specific oxidative metabolic pathway—oxidation at the pyrrolidine moiety—that is distinct from hydroxylated tetraline metabolites, N-dealkylated species, dehalogenated derivatives, or conjugated metabolites (glucuronides and sulfates) [1]. Its unique chromatographic retention characteristics and mass spectrometric fragmentation pattern differ from lasofoxifene (molecular weight 413.56) and other related substances [2]. Regulatory compliance in ANDA and DMF submissions requires impurity standards to match the exact chemical identity and CAS registry number of the impurity specified in the drug product's impurity profile. Substituting an unqualified alternative—even another lasofoxifene-related compound—invalidates method specificity, compromises traceability to pharmacopeial standards (USP/EP), and introduces unacceptable regulatory risk .

Identity mismatch

Other lasofoxifene impurities (e.g., hydroxylated, dehalogenated, conjugated) differ in molecular weight and fragmentation, invalidating method specificity.

Chromatographic shift

Retention behavior and MS signature are unique to the N-oxide moiety; unqualified standards cause misidentification in HPLC-UV and LC-MS assays.

Regulatory traceability

ANDA/DMF submissions require exact CAS and identity match; a non-authenticated standard introduces unacceptable compliance risk.

Lasofoxifene 2-Oxide Differentiation Evidence


Molecular Identity and Differentiation

Lasofoxifene 2-Oxide exhibits a distinct molecular mass and elemental composition compared to the parent drug lasofoxifene, enabling unambiguous chromatographic and mass spectrometric resolution . This identity difference is the fundamental basis for its use as a discrete impurity or metabolite marker in analytical methods.

Molecular identity
Reported
427.5 g/mol (C28H29NO3) vs lasofoxifene 413.56 g/mol, Δ +13.9 (pyrrolidine N-oxidation)

Unambiguous MS resolution basis for impurity marker use

Analytical context; data to verify with supplier COA

Analytical Chemistry Pharmaceutical Impurity Profiling Mass Spectrometry

Phase I Metabolism and Oxidation Pathway

Lasofoxifene 2-Oxide corresponds to a metabolite formed via oxidation on the pyrrolidine moiety of lasofoxifene, identified among the phase I oxidative metabolites in humans [1]. In a clinical disposition study, phase I oxidation accounted for approximately half of lasofoxifene clearance in humans, with pyrrolidine oxidation being one of the primary phase I pathways [2].

Phase I oxidation pathway
Class-level
Identified as pyrrolidine-oxidized metabolite in human Phase I fraction (~50% of clearance)

Supports metabolite profiling context in bioanalysis

Contribution not isolated; class-level inference from clinical ADME study

Drug Metabolism Pharmacokinetics LC-MS Bioanalysis

Regulatory Compliance and Traceability

rac-Lasofoxifene-2-Oxide is offered as a fully characterized reference standard compliant with regulatory guidelines for ANDA and DMF submissions, with traceability to pharmacopeial standards (USP or EP) . It is supplied with a comprehensive Certificate of Analysis (COA) and analytical data that meet regulatory requirements .

Regulatory documentation
Data to verify
ICH-compliant characterization; comprehensive COA and analytical data provided

Enables traceable ANDA/DMF submission support

Supplier-stated compliance; verify documentation package

Regulatory Affairs Quality Control Method Validation

Impurity Control Thresholds

In lasofoxifene drug substance purification, the target specification for total impurities is less than 0.1% [1]. Individual identified impurities, including Lasofoxifene 2-Oxide as a potential oxidative impurity, are controlled to ≤0.10% in routine quality specifications, with unspecified impurities controlled below 0.05% and total related substances limited to ≤0.50% .

Impurity control thresholds
Class-level
Identified impurity ≤0.10% (ICH identification threshold); unspecified ≤0.05%

Supports quantification at ICH-mandated levels for batch release

Based on lasofoxifene D-tartrate production context

Pharmaceutical Manufacturing Quality Assurance ICH Guidelines

Lasofoxifene 2-Oxide Applications


ANDA and DMF Impurity Profiling and Validation

Lasofoxifene 2-Oxide is used as a reference standard in ANDA and DMF submissions to support analytical method development, method validation (AMV), and quality control (QC) of lasofoxifene drug substance and drug product . Its use ensures compliance with ICH Q3A/Q3B impurity guidelines, which mandate identification of impurities exceeding the 0.10% threshold and reporting of impurities exceeding 0.05% .

Clinical PK and Metabolism Bioanalysis

Lasofoxifene 2-Oxide serves as an authentic metabolite standard in LC-MS/MS bioanalytical methods for quantifying lasofoxifene oxidative metabolites in human plasma . Phase I oxidation accounts for approximately half of lasofoxifene metabolism in humans, with pyrrolidine oxidation representing one of the primary oxidative pathways .

Stability and Forced Degradation Testing

As an oxidative degradation product, Lasofoxifene 2-Oxide is a critical marker in forced degradation studies (oxidative stress conditions) and long-term stability testing of lasofoxifene formulations . Its detection and quantification help establish degradation pathways and validate the stability-indicating nature of analytical methods.

QC Batch Release Testing

Lasofoxifene 2-Oxide is used as a calibration standard in HPLC-UV and LC-MS methods for routine QC batch release testing of lasofoxifene API and finished dosage forms . Its use enables accurate quantification of this specific oxidative impurity against established acceptance criteria (individual impurity ≤0.10%, total impurities ≤0.50%) .

Application
Selection Property
Validation Focus
ANDA / DMF impurity profiling
Authenticated impurity standard identity
Method specificity and ICH Q3A/Q3B compliance
Human plasma metabolite bioanalysis
Oxidative metabolite standard with documented pathway
LC-MS/MS quantification accuracy in research plasma matrices
Forced degradation and stability studies
Oxidative degradation product marker
Stability-indicating method validation
QC batch release testing
Calibration standard for impurity assay
Accurate quantification at ICH threshold levels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lasofoxifene 2-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.